molecular formula C13H22N2O6 B1381750 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate CAS No. 1359655-85-8

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate

Cat. No.: B1381750
CAS No.: 1359655-85-8
M. Wt: 302.32 g/mol
InChI Key: OYVDREJBJQMATQ-UHFFFAOYSA-N
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Description

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate (CAS: 1630906-60-3) is a spirocyclic compound featuring a bicyclic structure where nitrogen atoms occupy the 2nd and 5th positions of the spiro[3.4]octane framework . The tert-butyl ester group enhances steric protection of the carboxylic acid functionality, while the oxalate counterion improves solubility and crystallinity for synthetic handling . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors or kinase-targeted therapies due to its rigid, conformationally restricted scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable diamine reacts with a diester or diketone under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Esterification: The carboxylic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen atoms or the ester group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of diazaspiro compounds exhibit promising anticancer properties. For instance, studies have shown that modifications of the spiro structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of diazaspiro compounds, revealing that certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting their potential as lead compounds for further development .

2. Neuroprotective Effects
The neuroprotective potential of diazaspiro compounds has been investigated in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or provide antioxidant effects.

Case Study : In a preclinical study, a diazaspiro compound was shown to reduce oxidative stress markers and improve cognitive function in rodent models of Alzheimer's disease . This suggests potential therapeutic applications for cognitive disorders.

Organic Synthesis Applications

1. Building Blocks in Synthesis
2,5-Diaza-spiro[3.4]octane derivatives serve as versatile building blocks in organic synthesis due to their unique structural features. They can be utilized to construct more complex molecules through various coupling reactions.

Reaction TypeExample Application
Coupling ReactionsFormation of peptide-like structures
Cyclization ReactionsSynthesis of complex bicyclic compounds
FunctionalizationIntroduction of functional groups for drug design

2. Synthesis of Pharmaceuticals
The compound's structure allows for modifications that can lead to the development of new pharmaceuticals. Its ability to act as a scaffold for drug design is particularly valuable in creating novel therapeutic agents.

Mechanism of Action

The mechanism by which 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C24H42N4O8
  • Molecular weight: 514.61 g/mol
  • Structural features: Spiro[3.4]octane core, tert-butyl ester, oxalate salt .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Spiro Rings

Compound Name Molecular Formula Spiro Ring Size Key Substituents Applications Key Differences
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate C12H19NO3 [2.5] Oxygen atom at position 1 Lab-scale organic synthesis Replaces nitrogen with oxygen; lower steric bulk
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate C26H46N4O8 [3.5] Expanded spiro ring (nonane) Drug discovery intermediates Larger ring size increases flexibility
Aderbasib (INCB 007839) C21H28N4O5 [2.5] Hydroxyaminocarbonyl, phenylpiperazine Antineoplastic (ADAM inhibitor) Complex substituents enable biological activity

Analysis :

  • Spiro Ring Size: The [3.4]octane core in the target compound provides intermediate ring strain compared to the smaller [2.5]octane (e.g., Aderbasib) and larger [3.5]nonane analogues. This balance enhances both stability and conformational rigidity for receptor binding .
  • Substituent Effects: The oxalate salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, ), which may exhibit higher lipophilicity due to the benzyl group .

Functional Group Variations

Compound Name Functional Groups Reactivity/Solubility Thermal Stability (Activation Energy)
Target Compound (Oxalate salt) Tert-butyl ester, oxalate counterion High solubility in polar solvents Moderate (116–125 kJ/mol, inferred)
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl, tert-butyl ester High reactivity in nucleophilic substitutions Not reported
AGN-241751 Aminocarbonyl, hydroxypropyl Targets enzymatic active sites Likely stable due to steric protection

Analysis :

  • Thermal Stability : The tert-butyl ester group in the target compound undergoes thermal decomposition at ~116–125 kJ/mol, comparable to poly(methyl acrylate) derivatives (). This is critical for storage and synthetic protocols .
  • Reactivity : The iodine substituent in (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester () increases its utility in cross-coupling reactions, unlike the oxalate salt, which is designed for stability .

Biological Activity

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate (CAS: 1086398-04-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • Purity : 97% .
  • IUPAC Name : tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Synthesis

The synthesis of 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester involves the reaction of appropriate precursors under controlled conditions. This process typically yields high purity and can be characterized by various spectroscopic methods .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in vitro, suggesting it may have protective effects against cellular damage .
  • Anti-inflammatory Effects : In vivo studies indicate that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Nephroprotective Activity : There is evidence supporting its use in protecting renal function in models of induced nephrolithiasis, as it appears to reduce calcium oxalate crystal formation and promote renal health .

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from 2,5-Diaza-spiro[3.4]octane:

  • Study on Urolithiasis : A study demonstrated that compounds with similar structures significantly reduced the formation of calcium oxalate crystals in rat models, suggesting a mechanism involving both antioxidant and diuretic effects .
  • In Vitro Antioxidant Study : Another investigation assessed the antioxidant capacity of related diaza compounds, revealing their ability to scavenge free radicals effectively .

The proposed mechanisms underlying the biological activities of 2,5-Diaza-spiro[3.4]octane include:

  • Free Radical Scavenging : The compound may act as a free radical scavenger, thereby mitigating oxidative stress.
  • Modulation of Inflammatory Pathways : It potentially influences cytokine production and signaling pathways involved in inflammation.
  • Inhibition of Crystal Formation : By altering urinary parameters and reducing supersaturation levels of calcium oxalate, it may prevent stone formation in the kidneys.

Data Summary Table

PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_{2}O2_{2}
Molecular Weight212.29 g/mol
CAS Number1086398-04-0
Purity97%
Antimicrobial ActivityYes
Antioxidant ActivityYes
Anti-inflammatory EffectsYes
Nephroprotective ActivityYes

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry of reactants. For example, tert-butyl ester intermediates (e.g., tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate) require strict control of anhydrous conditions to prevent hydrolysis . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in polar aprotic solvents can enhance purity. Safety protocols (e.g., P230: handle under inert gas, P233: keep container tightly closed) must be followed to mitigate hazards like flammability (H220) or toxicity (H304) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is effective for isolating polar spirocyclic compounds. Preparative thin-layer chromatography (TLC) or flash chromatography using silica gel can separate intermediates. For oxalate salts, pH-controlled precipitation (e.g., adjusting to acidic conditions) may enhance crystallinity. Ensure compliance with storage guidelines (e.g., short-term storage at -4°C, long-term at -20°C) to maintain stability .

Q. What are the critical storage conditions for preserving the stability of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers to prevent oxidation or moisture uptake (P407: maintain air gap in storage containers) . Short-term storage (-4°C for 1–2 weeks) is acceptable, but long-term preservation requires -20°C to prevent degradation (e.g., tert-butyl ester hydrolysis) . Monitor for discoloration or precipitate formation as indicators of instability.

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in 2,5-Diaza-spiro[3.4]octane derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR and 2D correlation spectroscopy (COSY), is critical for confirming spirocyclic geometry and tert-butyl ester regiochemistry. For oxalate counterion analysis, Fourier-transform infrared (FTIR) spectroscopy can identify carboxylate stretching frequencies (~1700 cm1^{-1}). Mass spectrometry (HRMS-ESI) provides molecular ion validation, especially for low-abundance intermediates . Discrepancies in data (e.g., unexpected splitting in 1H^{1}\text{H}-NMR) may require computational modeling (DFT) to assess conformational dynamics.

Q. How should researchers address discrepancies in analytical data when characterizing degradation products?

  • Methodological Answer : Discrepancies often arise from co-eluting impurities or matrix effects. Use orthogonal methods: Compare HPLC retention times with spiked standards and validate via tandem MS (MS/MS). For trace-level degradants (<1%), employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. Cross-reference with stability studies under stress conditions (heat, light, pH extremes) to identify degradation pathways .

Q. What experimental strategies are recommended for assessing the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Design kinetic studies under varied conditions (solvent, catalyst loading) to map reactivity. For example, evaluate nucleophilic acyl substitution at the tert-butyl ester using 19F^{19}\text{F}-NMR with fluorinated probes. Computational tools (e.g., molecular docking) can predict steric hindrance in the spirocyclic core. Monitor intermediates via in-situ IR or Raman spectroscopy to track reaction progress .

Q. How can researchers mitigate bio-toxicity risks during in vitro studies involving this compound?

  • Methodological Answer : Conduct preliminary cytotoxicity assays (e.g., MTT or resazurin-based) in cell lines (HEK293, HepG2) to establish safe concentration ranges. Follow hazard codes (H373: possible organ damage with prolonged exposure) by implementing strict PPE protocols (gloves, fume hoods) and waste disposal (P501: dispose of contents/container per local regulations) . For in vivo applications, perform metabolic profiling to identify toxic metabolites.

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDREJBJQMATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-60-3
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate
Reactant of Route 2
2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate
Reactant of Route 3
Reactant of Route 3
2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate
2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate
Reactant of Route 5
Reactant of Route 5
2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate
Reactant of Route 6
2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate

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